molecular formula C10H16N4O B2754117 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one CAS No. 1365969-11-4

1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one

Cat. No. B2754117
CAS RN: 1365969-11-4
M. Wt: 208.265
InChI Key: GXCADNZSYTTWPE-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzoylpyrazoles . It’s a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of such compounds often involves multistep processes, characterized by low selectivity of the formation of intermediate products and insufficient variability of functional groups for further chemical transformations . For instance, 1-Alkyl-N-Boc-5-formylpyrazol-4-amines react with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides, respectively .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms . It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom .

Scientific Research Applications

Medicinal Chemistry and Drug Development

1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one: serves as a valuable building block for designing novel pharmaceutical agents. Researchers explore its potential as a scaffold for creating drug candidates due to its structural diversity and versatility. By modifying substituents on the pyrazole ring, scientists can fine-tune properties such as solubility, bioavailability, and target specificity. The compound’s interactions with biological receptors and enzymes make it an attractive starting point for drug discovery .

Antimicrobial Agents

The compound’s unique structure contributes to its antimicrobial activity. Researchers investigate derivatives of 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one as potential antibiotics, antifungals, or antiparasitic agents. By understanding the molecular interactions between these derivatives and microbial targets, scientists aim to develop effective treatments against infectious diseases .

Heterocyclic Synthesis

Organic chemists utilize 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one as a key intermediate in heterocyclic synthesis. It participates in cyclization reactions to form fused heterocyclic scaffolds. These scaffolds include bicyclic, tricyclic, tetracyclic, and spiro-fused pyrazole derivatives. Such compounds find applications beyond medicinal chemistry, including in materials science and functional materials .

Molecular Simulation Studies

Researchers employ computational methods to explore the binding interactions of 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one with biological targets. For instance, molecular simulation studies investigate its binding affinity to specific enzyme pockets. Understanding these interactions aids in rational drug design and optimization .

Agrochemicals

The compound’s structural features make it a potential candidate for developing agrochemicals. Researchers explore its pesticidal or herbicidal properties, aiming to enhance crop protection and yield. By modifying its substituents, they tailor its activity against specific pests or weeds .

Material Science

Beyond its biological applications, 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one contributes to material science. Researchers investigate its role in polymer chemistry, supramolecular assemblies, and functional materials. Its unique pyrazole moiety can impart desirable properties to materials, such as fluorescence, conductivity, or mechanical strength .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities and the development of new synthetic routes. This could lead to the development of novel drugs that overcome current public health problems .

properties

IUPAC Name

1-[4-(5-aminopyrazol-1-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-8(15)13-6-3-9(4-7-13)14-10(11)2-5-12-14/h2,5,9H,3-4,6-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCADNZSYTTWPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)N2C(=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one

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